molecular formula C16H18N2O3 B5620195 Ethyl 4-[3-(hydroxyiminomethyl)-2,5-dimethylpyrrol-1-yl]benzoate

Ethyl 4-[3-(hydroxyiminomethyl)-2,5-dimethylpyrrol-1-yl]benzoate

Cat. No.: B5620195
M. Wt: 286.33 g/mol
InChI Key: ZERMLJLHYKCEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3-(hydroxyiminomethyl)-2,5-dimethylpyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents This particular compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(hydroxyiminomethyl)-2,5-dimethylpyrrol-1-yl]benzoate can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Hydroxyiminomethyl Group: This can be achieved by reacting the pyrrole derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(hydroxyiminomethyl)-2,5-dimethylpyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyiminomethyl group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-[3-(hydroxyiminomethyl)-2,5-dimethylpyrrol-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition due to its reactive functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(hydroxyiminomethyl)-2,5-dimethylpyrrol-1-yl]benzoate involves its interaction with various molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with similar aromatic properties but lacking the pyrrole and hydroxyiminomethyl groups.

    Methyl 4-[3-(hydroxyiminomethyl)-2,5-dimethylpyrrol-1-yl]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both the pyrrole ring and the hydroxyiminomethyl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-[3-(hydroxyiminomethyl)-2,5-dimethylpyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-4-21-16(19)13-5-7-15(8-6-13)18-11(2)9-14(10-17-20)12(18)3/h5-10,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERMLJLHYKCEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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